molecular formula C13H15N3O3 B7817329 ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7817329
M. Wt: 261.28 g/mol
InChI Key: WRGKCOZZRUIZHR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazole-3-carboxylate: Lacks the 4-methoxyphenyl group, which may affect its biological activity.

    4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylate: Lacks the amino group, which may influence its reactivity and applications.

Uniqueness

Ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the amino and methoxyphenyl groups, which contribute to its diverse reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

ethyl 3-amino-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-10(12(14)16-15-11)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKCOZZRUIZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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